molecular formula C26H44O2 B1682388 2-Methyl-2-phytyl-6-chromanol CAS No. 119-98-2

2-Methyl-2-phytyl-6-chromanol

Cat. No. B1682388
CAS RN: 119-98-2
M. Wt: 388.6 g/mol
InChI Key: DFUSDJMZWQVQSF-UHFFFAOYSA-N
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Description

“2-Methyl-2-phytyl-6-chromanol” is a compound with a molecular formula of C26H44O2 . It is also known as “6-Chromanol, 2-methyl-2-(4,8,12-trimethyltridecyl)-” and "Desmethyltocopherol" . This compound is used as a precursor for the semi-synthesis of α- and δ-LCMs for experimental use in vitro and in mice, making it important for vitamin E metabolite research .


Synthesis Analysis

The biosynthesis of tocopherols, which includes “2-Methyl-2-phytyl-6-chromanol”, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-phytyl-6-chromanol” is comprised of a chromanol ring with a side chain . The structure can be represented by the SMILES notation: CC(CCCC(CCCC(C)C)C)CCCC1(C)CCc2c(O1)ccc(c2)O .


Chemical Reactions Analysis

The chromanol and chromenol derivatives, including “2-Methyl-2-phytyl-6-chromanol”, seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Scientific Research Applications

Antioxidant Properties

Tocol, often referred to as a member of the vitamin E family, has excellent antioxidant properties . It is known to prevent autocatalytic lipid peroxidation, a process that can lead to cell damage . This makes Tocol a valuable compound in the field of health and wellness.

Vitamin E Activity

Tocol is a lipophilic antioxidant of great importance for health . For instance, α-tocopherol, a type of Tocol, is the only tocochromanol with vitamin E activity . Vitamin E is essential for the body as it helps protect cells from damage.

Prevention and Therapy of Modern Diseases

Tocotrienols, a group of chemicals in the vitamin E family, have a positive impact on health and are proposed in the prevention and therapy of so-called modern diseases . This suggests that Tocol could be used in the development of treatments for these diseases.

Source of Valuable Compounds

Palm Fatty Acid Distillate (PFAD), a byproduct of palm oil refining, consists of Tocol up to 0.8% . This makes PFAD a potential source for recovering these valuable compounds, which could be used in various applications, from health supplements to cosmetics .

Chromatographic Techniques

Tocol is used in chromatographic techniques, tools, and approaches for the separation and detection of different tocochromanols in plant material and foodstuffs . This makes it a valuable tool in analytical chemistry.

Drug Delivery Vehicles

There have been advances in the use of Tocols as drug delivery vehicles . This suggests that Tocol could be used to improve the effectiveness of drug delivery in medical treatments.

Mechanism of Action

Target of Action

Tocol, also known as 2-Methyl-2-phytyl-6-hydroxychroman, interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The potency of interaction varies among different isoforms of Tocol, with the order being δ-tocols > γ-tocols > α-tocols .

Mode of Action

Tocol’s interaction with its targets involves the phenolic groups of the compound. The binding of Tocol to the estrogen receptors leads to the activation of an estrogen-responsive reporter gene in cells expressing either ERα or ERβ . The antioxidant action of Tocols is related to the formation of Tocol quinone and its subsequent recycling or degradation .

Biochemical Pathways

Tocol biosynthesis occurs mainly in the plastids of higher plants. The precursors for this process are derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of Tocol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), Tocol cyclase (TC), and two methyltransferases .

Pharmacokinetics

Computational methods such as machine learning and artificial intelligence have been developed to predict these properties .

Result of Action

The molecular and cellular effects of Tocol’s action are primarily related to its antioxidant properties. Tocols are lipophilic antioxidants that belong to the vitamin-E family . They play a crucial role in scavenging lipid peroxy radicals and quenching singlet oxygen in photosynthetic organisms . In addition, Tocols have been found to exhibit antiproliferative activity on cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tocol. For instance, Tocol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences can provide valuable insights into the physiological action of Tocol.

Future Directions

Chromanols and chromenols, including “2-Methyl-2-phytyl-6-chromanol”, have been described with mostly anti-inflammatory as well as anti-carcinogenic activities . They may represent interesting lead structures for the development of therapeutic anti-inflammatory and chemopreventive approaches .

properties

IUPAC Name

2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUSDJMZWQVQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871602
Record name 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phytyl-6-chromanol

CAS RN

119-98-2
Record name Tocol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 1.10 g (10.0 mmole) of 1,4-hydroquinone and 409 mg (3.00 mmole) of zinc chloride in 5 ml of butyl acetate there was dropwise added, under nitrogen atmosphere, 1.48 g (5.00 mmole) of 3,7,11,15-tetramethyl-2-hexadecen-1-ol in 5 ml of butyl acetate over one hour while refluxing under heating. After the completion of the dropwise addition, the reaction solution was refluxed under heating for additional 30 minutes, followed by allowing the reaction solution to cool, pouring it into water (100 ml) and extracting it twice with ether (100 ml×1; 50 ml×1). The combined extract was successively washed with 150 ml of 5% (w/v) aqueous sodium hydroxide solution (one time), 150 ml of water (one time) and 150 ml of saturated aqueous solution of sodium chloride (one time), followed by drying over anhydrous magnesium sulfate, distilling off the solvent and subjecting the residue to silica gel column chromatography. Thus, 770 mg (2.0 mmole) of the title compound (2) was recovered from the eluted fractions (eluent:hexane-ethyl acetate (10:1). Yield:40%.
[Compound]
Name
1,4-hydroquinone
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
409 mg
Type
catalyst
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
title compound ( 2 )
Quantity
770 mg
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-2-phytyl-6-chromanol
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Reactant of Route 5
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Reactant of Route 6
2-Methyl-2-phytyl-6-chromanol

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